molecular formula C7H10O4 B12867673 (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid

(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid

Cat. No.: B12867673
M. Wt: 158.15 g/mol
InChI Key: LWJREZNLVACGTD-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group, two methyl groups, and a keto group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the esterification of 4-methoxy-2,3-dimethylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2,3-dimethylbutanoic acid
  • 4-methoxy-2,3-dimethyl-4-oxobutanoic acid
  • 4-methoxy-2,3-dimethyl-2-butenoic acid

Uniqueness

What sets (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring precise chemical behavior.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H10O4/c1-4(6(8)9)5(2)7(10)11-3/h1-3H3,(H,8,9)/b5-4-

InChI Key

LWJREZNLVACGTD-PLNGDYQASA-N

Isomeric SMILES

C/C(=C(\C)/C(=O)OC)/C(=O)O

Canonical SMILES

CC(=C(C)C(=O)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.